![molecular formula C17H18N2O5 B2710527 N-(3-(苯并[d][1,3]二噁嗪-5-基)-3-羟基丙基)-5-环丙基异噁唑-3-羧酰胺 CAS No. 1421456-27-0](/img/structure/B2710527.png)

N-(3-(苯并[d][1,3]二噁嗪-5-基)-3-羟基丙基)-5-环丙基异噁唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

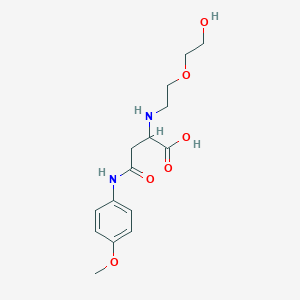

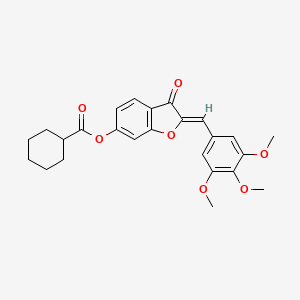

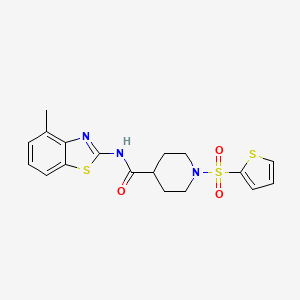

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, a cyclopropyl group, and an isoxazole-3-carboxamide group. These groups could potentially confer various chemical properties to the compound .

Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present in it. For example, the hydroxy group might be involved in condensation reactions, and the isoxazole ring might participate in cycloaddition reactions .科学研究应用

合成和表征

由于其复杂的结构,N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-5-环丙基异噁唑-3-甲酰胺化合物引发了各种研究,重点关注其合成、表征和在各个科学领域的应用潜力。研究的一个关键方面是探索其合成途径,从而开发出具有增强性能的类似物,用于各种应用,包括潜在的治疗剂。合成过程通常涉及多步反应,利用羟酰氯和氰基乙酰胺等起始原料来实现最终的复杂结构,突出了其化学合成中的复杂性和挑战(Kislyi, Danilova, & Semenov, 2005)。

抗菌和抗氧化活性

对 N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-5-环丙基异噁唑-3-甲酰胺及其衍生物的生物活性特性的研究在抗菌和抗氧化活性方面显示出有希望的结果。研究表明,这些化合物对一系列微生物菌株表现出显着的抑制作用,为新型抗菌剂提供了潜力。此外,它们的抗氧化能力(如 DPPH 自由基清除和铁还原抗氧化能力 (FRAP) 测定所示)表明在对抗氧化应激相关疾病中具有宝贵的作用(Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019)。

除草活性

农业部门也受益于对 N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-5-环丙基异噁唑-3-甲酰胺衍生物的研究。对其除草活性的研究已识别出该化学家族中的化合物,它们对各种杂草物种表现出有效的抑制作用。这些发现支持了这些化合物作为有效除草剂的潜力,为作物生产中的杂草管理提供了新的工具。这些化合物对某些植物物种的特异性和有效性强调了化学合成和表征在开发农业化学品中的重要性(Sun, Ji, Wei, & Ji, 2020)。

作用机制

Target of Action

The primary target of the compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction results in a significant promotion of root growth in plants .

Biochemical Pathways

The compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .

Result of Action

The molecular and cellular effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide’s action include the enhancement of root-related signaling responses . This leads to a remarkable promotive effect on root growth in plants .

安全和危害

未来方向

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c20-13(11-3-4-14-16(7-11)23-9-22-14)5-6-18-17(21)12-8-15(24-19-12)10-1-2-10/h3-4,7-8,10,13,20H,1-2,5-6,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTWPZQVFYYMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl}acrylic acid](/img/structure/B2710456.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)

![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)